12r vs. Parental Compound 4: 2.3-Fold Improvement in Antiviral Potency (DENV-2 EC50)
In a direct head-to-head comparison within the same study, GAK inhibitor 12r demonstrated a DENV-2 antiviral EC50 of 0.82 µM, representing a 2.3-fold improvement over the parental lead compound 4 (EC50 = 1.84 µM) [1]. This improvement was achieved while maintaining a significantly better cytotoxicity profile (CC50 >25 µM for 12r vs. 17 µM for 4) [1].
| Evidence Dimension | Antiviral potency (DENV-2) |
|---|---|
| Target Compound Data | EC50 = 0.82 µM |
| Comparator Or Baseline | Compound 4: EC50 = 1.84 µM |
| Quantified Difference | 2.3-fold improvement |
| Conditions | Huh7 cells, 72h infection, luciferase reporter DENV |
Why This Matters
Selecting 12r over the parental compound 4 is essential for studies requiring robust antiviral efficacy at lower concentrations, reducing off-target effects.
- [1] Pu SY, et al. Optimization of Isothiazolo[4,3-b]pyridine-Based Inhibitors of Cyclin G Associated Kinase (GAK) with Broad-Spectrum Antiviral Activity. J Med Chem. 2018;61(14):6178-6192 (Table 1). View Source
